3-Chloro-N-(pyrrolidin-3-ylmethyl)benzamide
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Overview
Description
3-Chloro-N-(pyrrolidin-3-ylmethyl)benzamide: is a chemical compound with the molecular formula C12H15ClN2O . It is often used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a chloro group attached to a benzamide structure, which is further linked to a pyrrolidin-3-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(pyrrolidin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-(pyrrolidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Chloro-N-(pyrrolidin-3-ylmethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(pyrrolidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research.
Comparison with Similar Compounds
- 3-Chloro-N-(pyrrolidin-2-ylmethyl)benzamide
- 3-Chloro-N-(pyrrolidin-4-ylmethyl)benzamide
- 3-Chloro-N-(piperidin-3-ylmethyl)benzamide
Comparison: 3-Chloro-N-(pyrrolidin-3-ylmethyl)benzamide is unique due to the specific positioning of the pyrrolidin-3-ylmethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C12H15ClN2O |
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Molecular Weight |
238.71 g/mol |
IUPAC Name |
3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-2-10(6-11)12(16)15-8-9-4-5-14-7-9/h1-3,6,9,14H,4-5,7-8H2,(H,15,16) |
InChI Key |
KEUFRBOTWYKTDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CNC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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